Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines a tetrazole ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
The synthesis of METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, potentially involving catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives, thiophene-containing molecules, and methoxyphenyl compounds. Compared to these, METHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its combination of these three functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Tetrazole derivatives: Known for their bioisosteric properties and use in pharmaceuticals.
Thiophene-containing molecules: Used in materials science for their electronic properties.
Methoxyphenyl compounds: Studied for their antioxidant and anti-inflammatory activities.
Properties
Molecular Formula |
C18H15N5O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15N5O5S/c1-27-11-8-9(5-6-10(11)24)15-13(16(25)12-4-3-7-29-12)14(17(26)28-2)19-18-20-21-22-23(15)18/h3-8,15,24H,1-2H3,(H,19,20,22) |
InChI Key |
RLMHWZKZTWCPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CS4)O |
Origin of Product |
United States |
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